1-(4-methoxyphenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one
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Description
1-(4-methoxyphenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one, also known as MNPA, is a pyrazinone derivative that has been studied for its potential therapeutic applications. MNPA is a small molecule that has shown promising results in scientific research for its ability to inhibit the growth of cancer cells and its potential as a treatment for neurodegenerative diseases.
Scientific Research Applications
Antimalarial Activity
Research into marine-derived natural products has revealed potential antimalarial agents. While the specific compound isn't directly mentioned, closely related aromatic compounds, including those with methoxy and nitrobenzyl functional groups, have demonstrated significant in vitro antimalarial activity. Studies suggest that the structure-activity relationships of these compounds could provide insights into developing new antimalarial therapies (Wright et al., 1996).
Photosensitive Protecting Groups
The use of photosensitive protecting groups, such as 2-nitrobenzyl derivatives, in synthetic chemistry has shown promise for future applications. These groups, which can be removed by light, allow for the selective activation or deactivation of functional molecules, potentially including compounds similar to 1-(4-methoxyphenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one. This method could facilitate targeted drug delivery or the activation of drugs in specific locations within the body (Amit et al., 1974).
Antioxidant Activity
The study of antioxidants is crucial for understanding how compounds can protect against cellular damage. While the specific compound isn't directly referenced, the principles of antioxidant activity discussed could apply to compounds with similar structural features, indicating potential for reducing oxidative stress and preventing disease (Munteanu & Apetrei, 2021).
Pharmacological Properties of Hybrid Compounds
The synthesis and study of polyfunctional "hybrid" compounds, which include nitroxyl radicals, have shown that integrating certain functional groups can lead to enhanced biological activity or selectivity. This research area could offer insights into how modifying 1-(4-methoxyphenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one might impact its pharmacological properties (Grigor’ev, Tkacheva, & Morozov, 2014).
Environmental Impact of Parabens
While focusing on the environmental fate of parabens, this research could provide context for understanding how similar compounds, including those with benzylic and methoxy groups, behave in aquatic environments. Such studies are crucial for assessing the ecological risk and biodegradability of pharmaceutical and cosmetic ingredients (Haman et al., 2015).
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[(4-nitrophenyl)methylsulfanyl]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-25-16-8-6-14(7-9-16)20-11-10-19-17(18(20)22)26-12-13-2-4-15(5-3-13)21(23)24/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCFIMOMPFFVRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one |
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